N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated for its cytotoxicity and found to exhibit anti-cancer activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzo[d]thiazol-2-yl group, a thiophen-2-yl group, and an oxadiazol-2-amine group .Scientific Research Applications
Anticancer and Antimicrobial Potentials
Researchers have synthesized a series of derivatives related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, examining their anticancer activity against various human cancer cell lines. These derivatives have shown promising results, indicating potential applications in cancer treatment. Similarly, antimicrobial activities of similar compounds have been explored, revealing effectiveness against a range of microorganisms, suggesting their use in developing new antimicrobial agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antibacterial Activity
The compound has been part of studies focusing on its antibacterial properties, particularly against Salmonella typhi. Derivatives of this compound demonstrated significant activity, marking them as potential candidates for the development of new antibacterial drugs (Salama, 2020).
Antiproliferative and Antimicrobial Properties
Further research into derivatives of this compound has revealed both antiproliferative and antimicrobial properties. Specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against various strains, including Staphylococcus epidermidis. This highlights the compound's dual potential in cancer therapy and infection control (Gür et al., 2020).
Antitubercular Agents
Research has also extended into the synthesis of derivatives with potent anti-tubercular activity. Some of these derivatives have shown significant activity against Mycobacterium tuberculosis, pointing towards their use in developing new treatments for tuberculosis (Maurya et al., 2013).
Neuroprotective Effects
Notably, some derivatives of this compound have been evaluated for their anticonvulsant and neuroprotective effects. One derivative, in particular, showed effective anticonvulsant properties along with promising neuroprotective effects, suggesting a potential role in neurological disorder treatment (Hassan, Khan, & Amir, 2012).
Mechanism of Action
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-19-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRJORAGVNWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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